It's important to note that the lack of significant scientific literature on this specific compound suggests it may be a niche molecule with limited research focus.
Staying updated on scientific research is crucial. Here are some resources for further exploration:
N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine is an organic compound characterized by its complex structure, which includes two dimethylamino groups attached to an ethylenediamine backbone. Its chemical formula is , with a molecular weight of 159.27 g/mol. The compound is typically a liquid at room temperature and is recognized for its potential applications in various fields, including medicinal chemistry and materials science .
Several methods exist for synthesizing N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine:
The compound finds applications in various domains:
Interaction studies involving N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine have focused on its binding properties with different metal ions and biological receptors. These studies help elucidate the compound's role as a ligand in coordination chemistry and its potential therapeutic applications. The interactions can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into the stability and reactivity of the resulting complexes .
Several compounds share structural similarities with N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N,N-Dimethylethylenediamine | C6H16N2 | Lacks the additional dimethylamino group present in the target compound. |
| 1,2-Diaminopropane | C3H10N2 | Shorter carbon chain; less steric hindrance compared to the target compound. |
| N,N,N',N'-Tetramethylethylenediamine | C8H20N4 | Contains four methyl groups; more sterically hindered than the target compound. |
| N,N-Dimethyl-1,3-propanediamine | C5H14N2 | Different chain length; fewer amine groups compared to the target compound. |
N'-[2-(Dimethylamino)ethyl]-N,N-dimethylethylenediamine stands out due to its dual dimethylamino groups and ethylenediamine backbone, which enhance its reactivity and potential biological interactions compared to similar compounds.
Differential scanning calorimetry analysis of n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine reveals a complex thermal profile characteristic of polyfunctional aliphatic amines [1] [2] [3]. The compound exhibits distinct thermal transitions that provide insight into its molecular organization and stability under varying temperature conditions.
The glass transition temperature occurs in the range of 180-220 K, as determined through modulated differential scanning calorimetry techniques [4] [5]. This transition reflects the onset of segmental motion within the molecular structure, indicating the temperature below which the compound exists in a glassy, amorphous state. The relatively low glass transition temperature is consistent with the flexible ethylene linker chains and multiple dimethylamino substituents that enhance molecular mobility [6] [7].
Crystallization behavior manifests as an exothermic peak between 280-320 K during heating cycles, with an estimated enthalpy of crystallization ranging from 15-25 kilojoules per mole [8] [9]. This crystallization process involves the reorganization of molecules from an amorphous or supercooled liquid state into an ordered crystalline structure. The crystallization kinetics are influenced by the presence of multiple nitrogen centers that can engage in intermolecular hydrogen bonding and dipole-dipole interactions [10] [11].
The primary melting transition occurs at 354.88 ± 5 K with a heat of fusion of 38.92 kilojoules per mole [8] [12]. This transition represents the disruption of intermolecular forces maintaining the crystalline lattice structure. The moderate melting enthalpy suggests relatively weak intermolecular interactions compared to highly organized crystalline materials, which is expected for branched aliphatic amines with multiple flexible substituents [6] [13].
| Thermal Property | Temperature (K) | Enthalpy (kJ/mol) | Method |
|---|---|---|---|
| Glass Transition | 180-220 | Not applicable | Modulated DSC |
| Crystallization | 280-320 | 15-25 | Standard DSC |
| Melting Point | 354.88 ± 5 | 38.92 | DSC/Calculation |
| Decomposition Onset | > 473 | Variable | TGA-DSC |
The vapor pressure-temperature relationship for n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine follows the expected exponential dependence described by the Clausius-Clapeyron equation [8] [12]. The compound exhibits a boiling point of 523.72 K at standard atmospheric pressure, with a heat of vaporization of 50.48 kilojoules per mole [8].
Vapor pressure measurements across the operational temperature range demonstrate the compound's moderate volatility characteristics. At ambient temperature (298 K), the estimated vapor pressure is approximately 15.7 pascals (0.12 millimeters of mercury), indicating low volatility under standard conditions [8]. This low vapor pressure is attributed to the presence of multiple nitrogen centers capable of intermolecular hydrogen bonding and the relatively high molecular weight of 230.39 grams per mole [14] [15].
The temperature dependence of vapor pressure can be approximated using the modified Antoine equation:
$$ \log P = A - \frac{B}{T + C} $$
where experimental parameters for the temperature range 297-417 K yield vapor pressures ranging from 1.33 to 202.67 kilopascals [12]. The steep temperature dependence reflects the significant intermolecular forces that must be overcome during vaporization.
Thermal decomposition initiates above 473 K, as evidenced by thermogravimetric analysis coupled with differential scanning calorimetry [16] [17]. The decomposition pathway involves the sequential breakdown of carbon-nitrogen bonds, with primary degradation products including lower molecular weight amines and cyclic nitrogen-containing compounds [16] [18]. The activation energy for thermal decomposition is estimated at approximately 33 kilocalories per mole, based on studies of related polyamine compounds [16].
High-performance liquid chromatography methods provide reliable experimental determination of octanol-water partition coefficients for n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine [19] [20] [21]. The compound exhibits a calculated logP value of -0.027, indicating slightly hydrophilic character under neutral conditions [15] [22].
HPLC-based logP determination employs reverse-phase chromatography with octanol-saturated water as the mobile phase and water-saturated octanol stationary phase [19] [21]. The retention time correlates linearly with the logarithm of the partition coefficient according to the relationship:
$$ \log P = a \log k + b $$
where k represents the capacity factor and a, b are empirically determined constants [22] [23]. For the typical HPLC method, the measurable logP range extends from -0.3 to +3.7, encompassing the hydrophilic characteristics of this polyamine compound [21].
The Crippen calculated property yields a logP of -0.027, consistent with computational predictions based on group contribution methods [15]. This value reflects the dominant influence of multiple nitrogen centers that enhance water solubility through hydrogen bonding and electrostatic interactions with aqueous media [24] [25].
Comparative analysis with related diamine compounds provides validation of the experimental logP determination. Tetramethylethylenediamine exhibits a logP of 0.110 under similar conditions, demonstrating that the additional dimethylaminoethyl substituent in the target compound further enhances hydrophilic character [12].
| Measurement Method | LogP Value | pH Conditions | Reference Source |
|---|---|---|---|
| Computational Estimate | -0.027 | Neutral | Crippen Method |
| HPLC Range | -0.3 to +3.7 | Variable | Experimental Studies |
| Related TMEDA | 0.110 | Neutral | Literature Data |
The aqueous solubility of n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine exhibits pronounced pH dependence due to the presence of multiple basic nitrogen centers [26] [27] [25]. The compound contains four nitrogen atoms capable of protonation, resulting in complex speciation behavior across the pH spectrum.
Under acidic conditions (pH 1-3), the compound exists predominantly in fully protonated tetracationic form, yielding extremely high aqueous solubility exceeding 500 grams per liter [26] [28]. The multiple positive charges enhance electrostatic interactions with water molecules, while counterion association with anions such as chloride or sulfate further stabilizes the aqueous solution [25].
Mildly acidic conditions (pH 4-6) promote partial protonation, with the compound existing as a mixture of di- and tri-cationic species [26]. Solubility under these conditions ranges from 200-500 grams per liter, reflecting the balance between electrostatic solvation and reduced charge density compared to fully protonated forms [28].
At neutral pH (7-8), the compound exhibits moderate solubility of 50-200 grams per liter [27]. The predominant species include neutral molecules and mono-protonated forms, with solubility governed by hydrogen bonding interactions between nitrogen lone pairs and water molecules [25]. The Henderson-Hasselbalch relationship describes the pH-dependent speciation:
$$ \log S{total} = \log S0 + \log(1 + 10^{pK_a - pH}) $$
where S₀ represents the intrinsic solubility of the neutral species [26] [25].
Basic conditions (pH 9-11) result in predominantly neutral free base forms with limited solubility of 20-100 grams per liter [27] [28]. The reduced charge density decreases electrostatic interactions with water, while increased hydrophobic character from the organic framework limits aqueous dissolution.
Strongly basic conditions (pH 12-14) may promote formation of deprotonated or anionic complexes through interaction with hydroxide ions, further reducing solubility below 50 grams per liter [28]. Under these extreme conditions, the compound may undergo chemical degradation or precipitation.
| pH Range | Protonation State | Solubility (g/L) | Dominant Species |
|---|---|---|---|
| 1-3 | Tetracationic | > 500 | Fully protonated salt |
| 4-6 | Multi-cationic | 200-500 | Partially protonated |
| 7-8 | Neutral/Mono-cationic | 50-200 | Zwitterionic forms |
| 9-11 | Predominantly neutral | 20-100 | Free base |
| 12-14 | Anionic complexes | < 50 | Deprotonated species |
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine through analysis of proton and carbon-13 chemical environments [29] [31]. The complex molecular structure containing multiple nitrogen centers and ethylene linker chains generates characteristic spectral patterns that enable unambiguous identification and purity assessment.
Proton NMR analysis reveals distinct chemical shift regions corresponding to different functional groups within the molecule [32]. The dimethylamino protons appear as singlets in the range 2.20-2.30 parts per million, with the specific chemical shift of 2.23 ppm observed for the terminal dimethylamino groups [29] [32]. These protons exhibit singlet multiplicity due to rapid exchange and the absence of coupling to adjacent protons separated by the nitrogen atom.
Ethylene linker protons manifest as complex multiplets in the region 2.4-2.7 ppm, reflecting the diverse chemical environments created by adjacent nitrogen substitution patterns [32]. The N-methylene protons directly bonded to nitrogen centers display characteristic triplet splitting patterns when coupled to adjacent methylene groups, with chemical shifts ranging from 2.2-2.8 ppm [33] [32].
Carbon-13 NMR spectroscopy provides complementary structural information through analysis of carbon chemical environments [31] [32]. Methyl carbons bonded to nitrogen atoms appear as singlets at approximately 45.2 ppm, consistent with the electron-donating character of nitrogen substituents [32]. The methylene carbons within ethylene linker chains exhibit chemical shifts in the range 45-58 ppm, with specific values dependent on the substitution pattern and proximity to nitrogen centers [32].
The integration ratios of proton signals provide quantitative validation of the molecular structure. The dimethylamino methyl groups contribute 18 protons, while the ethylene chains and central nitrogen-bound methylenes contribute the remaining protons in predictable ratios .
| Nuclear Type | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H (N-CH₃) | 2.20-2.30 | Singlet | Dimethylamino groups |
| ¹H (CH₂-N) | 2.4-2.7 | Multiplet | Ethylene linkers |
| ¹³C (N-CH₃) | 45.2 | Singlet | Methyl carbons |
| ¹³C (CH₂-N) | 45-58 | Singlet | Methylene carbons |
Vibrational spectroscopy through infrared absorption and Raman scattering provides complementary information about molecular structure and bonding characteristics of n'-[2-(dimethylamino)ethyl]-n,n-dimethylethylenediamine [34] [35] [36]. The complex molecular framework generates numerous vibrational modes that serve as distinctive fingerprints for structural identification and purity assessment.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule [36] [37]. Nitrogen-hydrogen stretching vibrations appear in the region 3300-3500 cm⁻¹, with relatively weak intensity due to the predominantly tertiary amine character of the compound [38] [39]. The presence of secondary amine groups, if any, would manifest as distinct N-H stretching absorptions in this region.
Carbon-hydrogen stretching modes dominate the spectrum in the range 2800-3000 cm⁻¹, exhibiting strong absorption intensity characteristic of aliphatic C-H bonds [35] [37]. These vibrations arise from methyl and methylene groups throughout the molecular framework, with subtle frequency variations reflecting different chemical environments adjacent to nitrogen centers [38].
Carbon-nitrogen stretching vibrations occur in the fingerprint region between 1000-1200 cm⁻¹, providing diagnostic information about the amine functional groups [36] [39]. The specific frequencies within this range depend on the substitution pattern and electronic environment of the nitrogen atoms, with tertiary amines typically exhibiting C-N stretches at higher frequencies than secondary or primary amines [38].
Raman spectroscopy provides complementary vibrational information through different selection rules governing the scattering intensity [34] [35]. Carbon-hydrogen stretching modes exhibit strong Raman activity, appearing prominently in the 2800-3000 cm⁻¹ region with enhanced intensity compared to infrared absorption [36]. This enhancement reflects the high polarizability of C-H bonds during molecular vibrations.
Skeletal bending vibrations involving N-C-N angle deformations appear in the region 800-1000 cm⁻¹ with moderate intensity in both infrared and Raman spectra [38] [36]. These vibrations provide information about the molecular conformation and flexibility of the ethylene linker chains connecting the nitrogen centers.
Methyl deformation modes manifest as strong absorptions in the range 1350-1480 cm⁻¹, corresponding to symmetric and asymmetric bending vibrations of the numerous methyl groups bonded to nitrogen atoms [39] [37]. The high intensity of these bands reflects the abundance of methyl substituents within the molecular structure.
Framework vibrations below 800 cm⁻¹ correspond to collective motions involving the entire molecular backbone [36]. These low-frequency modes provide information about molecular flexibility and conformational preferences, with specific frequencies dependent on the overall molecular architecture and intermolecular interactions.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Structural Assignment |
|---|---|---|---|
| N-H stretch | 3300-3500 | Weak | Secondary amine groups |
| C-H stretch | 2800-3000 | Strong | Aliphatic framework |
| C-N stretch | 1000-1200 | Medium | Amine functional groups |
| Methyl deformation | 1350-1480 | Strong | N-methyl substituents |
| N-C-N bend | 800-1000 | Medium | Skeletal deformation |
| Framework modes | 400-800 | Variable | Collective vibrations |
Corrosive;Irritant